molecular formula C16H37NO7S B12902923 Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt CAS No. 67923-90-4

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt

Cat. No.: B12902923
CAS No.: 67923-90-4
M. Wt: 387.5 g/mol
InChI Key: ANALXOGYVHELHY-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt is a chemical compound with the molecular formula C14H31NO7S. It is an ammonium salt of a sulfate ester, which is often used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt typically involves the reaction of decyl alcohol with ethylene oxide to form 2-[2-(decyloxy)ethoxy]ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-[2-(decyloxy)ethoxy]ethoxy]ethanol. Finally, this compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonium hydroxide to yield the desired ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the sulfate group to a sulfide.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt involves its ability to interact with various molecular targets and pathways:

    Surfactant Properties: The compound reduces surface tension, allowing it to solubilize hydrophobic substances in aqueous solutions.

    Emulsification: It stabilizes emulsions by reducing the interfacial tension between oil and water phases.

    Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregate structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt is unique due to its specific alkyl chain length and the presence of the ammonium counterion, which imparts distinct solubility and surfactant properties compared to its analogs.

Properties

CAS No.

67923-90-4

Molecular Formula

C16H37NO7S

Molecular Weight

387.5 g/mol

IUPAC Name

azanium;2-[2-(2-decoxyethoxy)ethoxy]ethyl sulfate

InChI

InChI=1S/C16H34O7S.H3N/c1-2-3-4-5-6-7-8-9-10-20-11-12-21-13-14-22-15-16-23-24(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3

InChI Key

ANALXOGYVHELHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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